molecular formula C12H28SSi B13705379 Tri-tert-butylsilanethiol CAS No. 155645-40-2

Tri-tert-butylsilanethiol

Cat. No.: B13705379
CAS No.: 155645-40-2
M. Wt: 232.50 g/mol
InChI Key: QLXKSRMVXQTHQO-UHFFFAOYSA-N
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Description

Tri-tert-butylsilanethiol is a silicon compound characterized by the presence of three tert-butyl groups and a unique silicon-sulfur-hydrogen (Si-S-H) functional group. This colorless liquid is known for its role as a hydrogen donor in radical chain reactions .

Preparation Methods

Tri-tert-butylsilanethiol is typically synthesized through the alcoholysis of silicon disulfide. The reaction involves the use of tert-butyl alcohol and silicon disulfide, resulting in the formation of this compound and hydrogen sulfide as a byproduct. The reaction can be represented as follows :

3(CH3)3COH+SiS2[(CH3)3CO]3SiSH+H2S3 (CH_3)_3COH + SiS_2 \rightarrow [(CH_3)_3CO]_3SiSH + H_2S 3(CH3​)3​COH+SiS2​→[(CH3​)3​CO]3​SiSH+H2​S

The compound is then purified through distillation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tri-tert-butylsilanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

    Reduction: It can act as a reducing agent in radical chain reactions, donating hydrogen atoms.

    Substitution: The Si-S-H group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tri-tert-butylsilanethiol involves its ability to donate hydrogen atoms in radical chain reactions. The Si-S-H group plays a crucial role in this process, where the silicon atom stabilizes the radical intermediate, allowing for efficient hydrogen transfer. This mechanism is essential in various chemical transformations and industrial processes .

Comparison with Similar Compounds

Tri-tert-butylsilanethiol can be compared with other silicon-containing compounds, such as:

The uniqueness of this compound lies in its specific Si-S-H functional group, which imparts distinct reactivity and stability compared to other silicon compounds .

Properties

CAS No.

155645-40-2

Molecular Formula

C12H28SSi

Molecular Weight

232.50 g/mol

IUPAC Name

tritert-butyl(sulfanyl)silane

InChI

InChI=1S/C12H28SSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3

InChI Key

QLXKSRMVXQTHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)S

Origin of Product

United States

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